molecular formula C17H12Cl2N2OS B5877533 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B5877533
M. Wt: 363.3 g/mol
InChI Key: MOBSGIYCMBBWMI-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide is an organic compound with the molecular formula C17H12Cl2N2OS

Preparation Methods

The synthesis of 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with 2-aminothiazole to form an intermediate, which is then reacted with 2-chlorobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Chemical Reactions Analysis

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c18-14-7-3-1-5-11(14)9-12-10-20-17(23-12)21-16(22)13-6-2-4-8-15(13)19/h1-8,10H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBSGIYCMBBWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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